![molecular formula C21H27N3O2 B5522302 benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves N-alkylation reactions, where a precursor molecule is alkylated to introduce a cyclobutylmethyl group, among other modifications. For example, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole demonstrates N-alkylation via reaction of 2-(pyridin-2-yl)-1H-benzo[d]imidazole with a suitable alkylating agent (Özdemir et al., 2016). This process could be analogous to the synthesis of the subject compound by modifying the reactants and conditions appropriately.
Molecular Structure Analysis
The structure of compounds similar to benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate can be determined using techniques like X-ray diffraction, showing how atoms are arranged in three-dimensional space. For instance, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was elucidated, highlighting the planarity of certain rings and the chair conformation of the piperidin ring (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be inferred from studies on related compounds. For example, the synthesis and evaluation of a series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as histamine-3 receptor (H3R) antagonists illustrate the potential bioactivity of compounds with cyclobutyl and piperidine motifs (Dandu et al., 2012).
Scientific Research Applications
Novel Compound Synthesis
Research in the field of chemistry has led to the synthesis of new compounds with potential applications in drug discovery and material science. For instance, novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through reactions involving components similar to the structural motifs of benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate, yielding products with good to excellent yields in a relatively short time (Goli-Garmroodi et al., 2015). Such syntheses contribute to expanding the library of compounds with potential pharmacological activities.
Antimycobacterial Activity
A series of compounds designed by molecular hybridization showed promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating the potential of benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate related structures in antimycobacterial drug development (Jeankumar et al., 2013).
Antifungal and Antimicrobial Activities
Research has also explored the antifungal and antimicrobial properties of compounds structurally related to benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate. For example, derivatives have been evaluated for their activity against Candida, Aspergillus, and dermatophytes, showing that some synthesized compounds exhibit significant antifungal activities (Khabnadideh et al., 2012). This highlights the potential application of these compounds in treating fungal infections.
Anti-inflammatory and Antioxidant Activities
The potential anti-inflammatory and antioxidant activities of benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate derivatives have been investigated, with some compounds showing appreciable activities compared to standard drugs. This suggests their potential use in developing treatments for inflammation and oxidative stress-related conditions (Anisetti & Reddy, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(26-16-18-5-2-1-3-6-18)23-12-9-19(10-13-23)20-22-11-14-24(20)15-17-7-4-8-17/h1-3,5-6,11,14,17,19H,4,7-10,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLDEFSBNREHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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